Radical Precursor Capability: Sulfinate vs. Sulfonate
Sodium dibenzo[b,d]furan-2-sulfinate contains sulfur in the +2 oxidation state (–SO₂⁻), enabling its direct use as a sulfonyl radical precursor under mild oxidative, photoredox, or electrochemical conditions [1]. In contrast, the closest structural analog, sodium dibenzofuran-2-sulfonate (CAS 94600-19-8), possesses sulfur in the +4 oxidation state (–SO₃⁻) and does not generate sulfonyl radicals under comparable conditions; sulfonates typically require pre-activation or harsher reagents for radical chemistry . This oxidation-state difference is a binary functional distinction: the sulfinate can participate in S–C, S–N, and S–O bond-forming radical cascades, whereas the sulfonate cannot serve as a direct radical precursor in these widely adopted methodologies [1].
| Evidence Dimension | Sulfur oxidation state and radical precursor competency |
|---|---|
| Target Compound Data | S(+2) in sulfinate; established sulfonyl radical precursor |
| Comparator Or Baseline | Sodium dibenzofuran-2-sulfonate: S(+4); not a direct radical precursor under mild conditions |
| Quantified Difference | Binary functional distinction (radical-competent vs. radical-incompetent under standard mild conditions) |
| Conditions | Literature precedence for sodium sulfinates as radical precursors in photoredox, electrochemical, and metal-catalyzed systems [1] |
Why This Matters
For research programs employing radical-based sulfonylation, the sulfinate is functionally mandatory; the sulfonate cannot substitute.
- [1] Reddy, R. J.; Kumari, A. H. Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Adv. 2021, 11, 9130–9221. DOI: 10.1039/D0RA09759D. View Source
